molecular formula C9H6N4O4 B15253840 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15253840
M. Wt: 234.17 g/mol
InChI Key: IKTCQCIOGLPNKA-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a nitrophenyl group and a carboxylic acid group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is performed using 4-nitrophenyl azide and propargyl alcohol, followed by oxidation or hydrolysis to yield the desired triazole compound . The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts, with the reaction carried out in a solvent such as water or ethanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve scalable synthesis techniques, such as the one-step multigram scale synthesis using commercially available reagents like 3-dimethylaminoacrolein and 4-nitrophenyl azide . This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its carboxylic acid group, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C9H6N4O4

Molecular Weight

234.17 g/mol

IUPAC Name

1-(4-nitrophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H6N4O4/c14-9(15)8-5-12(11-10-8)6-1-3-7(4-2-6)13(16)17/h1-5H,(H,14,15)

InChI Key

IKTCQCIOGLPNKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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